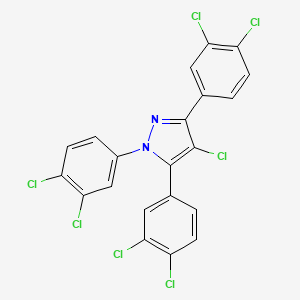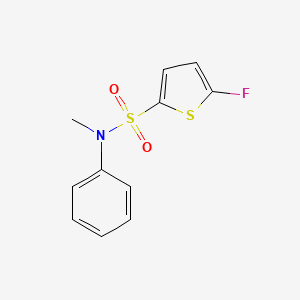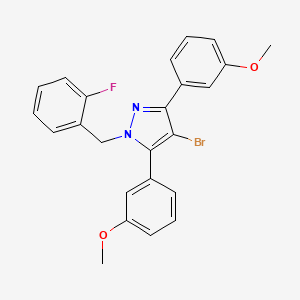![molecular formula C13H17N3OS B14926008 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B14926008.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5-dimethylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole and thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester.
Attachment of the Thiophene Moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemistry: The compound is studied for its potential use as a pesticide or herbicide.
Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Uniqueness
N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of pyrazole and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H17N3OS |
|---|---|
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H17N3OS/c1-8-5-12(18-10(8)3)13(17)14-6-11-7-15-16(4)9(11)2/h5,7H,6H2,1-4H3,(H,14,17) |
Clé InChI |
LPGMPQRKLMCQDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)C(=O)NCC2=C(N(N=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B14925925.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925937.png)
![N-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14925941.png)
![Ethyl 1-ethyl-2-oxo-4-phenyl-6-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14925943.png)


![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14925956.png)
![2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide](/img/structure/B14925959.png)
![{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone](/img/structure/B14925975.png)
![N-(4-ethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925981.png)
![1-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B14925989.png)


![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B14926019.png)
